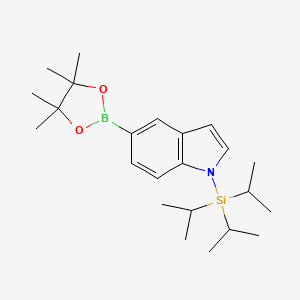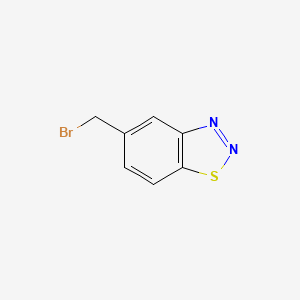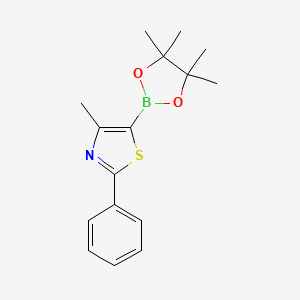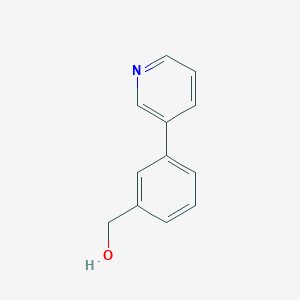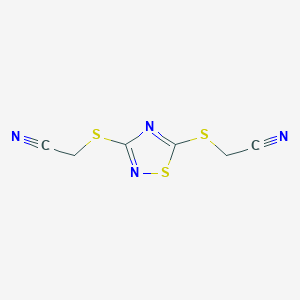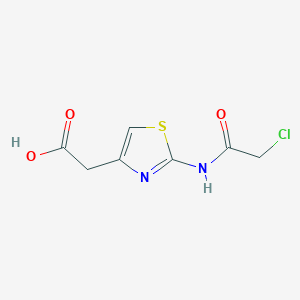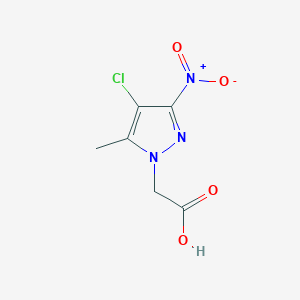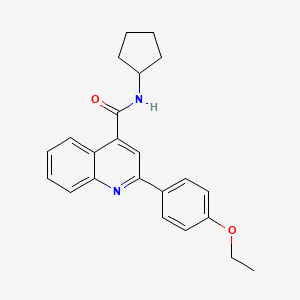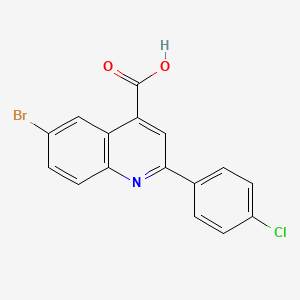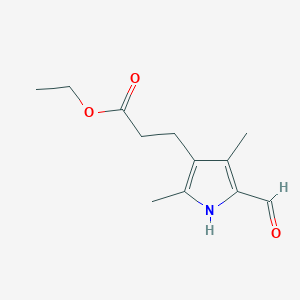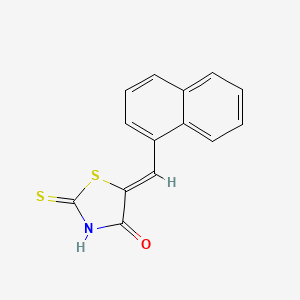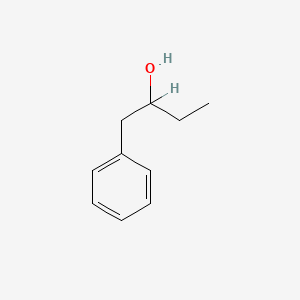
1-苯基丁-2-醇
描述
1-Phenylbutan-2-ol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
科学研究应用
1-Phenylbutan-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biological Studies: The compound is used in studies related to enzyme activity and metabolic pathways.
Industrial Applications: It is employed in the production of fine chemicals and as a solvent in certain industrial processes.
作用机制
1-Phenylbutan-2-ol, also known as 1-Phenyl-2-butanol, is a compound with the molecular formula C10H14O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that grignard reagents, which are similar in structure to 1-phenylbutan-2-ol, react with carbonyl compounds to yield alcohols
Biochemical Pathways
The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds
准备方法
1-Phenylbutan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-butanone.
Reduction of Ketones: Another method involves the reduction of 1-phenyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Phenylbutan-2-ol undergoes various chemical reactions, including:
The major products formed from these reactions include 1-phenyl-2-butanone, 1-phenyl-2-butane, and various substituted derivatives.
相似化合物的比较
1-Phenylbutan-2-ol can be compared with other similar compounds, such as:
2-Phenyl-2-butanol: This compound has a similar structure but differs in the position of the hydroxyl group, leading to different chemical properties and reactivity.
Benzyl Alcohol: While benzyl alcohol has a phenyl group attached to a primary alcohol, 1-Phenylbutan-2-ol is a secondary alcohol, resulting in distinct chemical behavior.
Phenethyl Alcohol: This compound has a phenyl group attached to a two-carbon chain, making it structurally similar but with different physical and chemical properties.
1-Phenylbutan-2-ol stands out due to its unique combination of a phenyl group and a secondary alcohol, which imparts specific reactivity and applications.
属性
IUPAC Name |
1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862380 | |
| Record name | Benzyl ethyl carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-70-2 | |
| Record name | 1-Phenyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ethylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-Ethylphenethyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of phenonium ions in reactions involving 1-Phenylbutan-2-ol?
A1: Research suggests that phenonium ions play a minor role, if any, in phenyl migrations from tertiary to primary carbon atoms within the 1-Phenylbutan-2-ol system []. The products of these reactions are primarily derived from localized tertiary cations. For instance, the deamination of 2-methyl-2-phenylbutylamine, a derivative of 1-Phenylbutan-2-ol, yields products with a predominant inversion of configuration, indicating a mechanism dominated by localized cations rather than phenonium ion intermediates [].
Q2: How does the solvent influence the solvolysis of 2-methyl-2-phenylbutyl mesylate, a derivative of 1-Phenylbutan-2-ol?
A2: The solvolysis of 2-methyl-2-phenylbutyl mesylate exhibits solvent dependency in terms of stereochemical outcome []. Depending on the solvent used, the product 2-methyl-1-phenyl-2-butanol is formed with varying degrees of retention of configuration (6–28%) []. This suggests that the solvent can influence the reaction pathway and the stability of the intermediate carbocations.
Q3: Are there any known biological activities associated with 1-Phenylbutan-2-ol derivatives?
A3: Yes, certain derivatives of 1-Phenylbutan-2-ol have been investigated for their potential therapeutic applications. For instance, substituted 4-amino-1-phenylbutan-2-ol compounds have shown promise as regulators of the nociceptin/orphanin FQ receptor ORL1 system []. Additionally, a series of 6,7-substituted 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol derivatives have demonstrated anti-tuberculosis activity [, ].
Q4: What insights into the supramolecular structure of 1-Phenylbutan-2-ol have been revealed through spectroscopic studies?
A4: Infrared and dielectric spectroscopy studies, coupled with computational methods, have shed light on the hydrogen bonding patterns and molecular dynamics of 1-Phenylbutan-2-ol []. The Kirkwood-Frohlich correlation factor, derived from dielectric measurements, suggests the formation of distinct supramolecular nanoassemblies in the liquid state []. These findings highlight the influence of intermolecular interactions on the structural organization of 1-Phenylbutan-2-ol.
Q5: How does the structure of 1-Phenylbutan-2-ol derivatives relate to their antihistaminic activity?
A5: Research on 4-amino-1,2-diarylbutenes, which can be synthesized from 4-dimethylamino-2-phenyl-1-phenylbutan-2-ol (a derivative of 1-Phenylbutan-2-ol), has explored the impact of stereochemistry on antihistaminic activity []. The study revealed that the stereochemistry around the double bond and the aryl substituents significantly influence the antihistaminic properties of these compounds []. This emphasizes the importance of stereochemical considerations in drug design and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


